molecular formula C22H18N4O7 B11291824 3-(3-nitrophenyl)-6-(2,3,4-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

3-(3-nitrophenyl)-6-(2,3,4-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11291824
M. Wt: 450.4 g/mol
InChI Key: UUUIQFYPCQYJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-nitrophenyl)-6-(2,3,4-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a nitrophenyl group, a trimethoxyphenyl group, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-6-(2,3,4-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents such as nitric acid or nitrating mixtures.

    Attachment of the trimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions using trimethoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrophenyl)-6-(2,3,4-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-nitrophenyl)-6-(2,3,4-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-6-(2,3,4-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl and trimethoxyphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The pyrazolopyridine core plays a crucial role in stabilizing the compound’s structure and enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-nitrophenyl)-6-(2,3,4-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 3-(3-nitrophenyl)-6-(2,3,4-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-methyl ester

Uniqueness

3-(3-nitrophenyl)-6-(2,3,4-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific combination of functional groups and the pyrazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H18N4O7

Molecular Weight

450.4 g/mol

IUPAC Name

3-(3-nitrophenyl)-6-(2,3,4-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C22H18N4O7/c1-31-16-8-7-13(19(32-2)20(16)33-3)15-10-14(22(27)28)17-18(24-25-21(17)23-15)11-5-4-6-12(9-11)26(29)30/h4-10H,1-3H3,(H,27,28)(H,23,24,25)

InChI Key

UUUIQFYPCQYJKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-])OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.